(2-Methylpiperidin-2-yl)methanol
Overview
Description
(2-Methylpiperidin-2-yl)methanol is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in numerous drug classes and natural alkaloids .
Scientific Research Applications
(2-Methylpiperidin-2-yl)methanol has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor in drug synthesis. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include (2-methylpiperidin-2-yl)methanol, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
The mechanism of action of similar piperidine derivatives involves the formation of two new bonds: c-c (alkylation) and c-n (carboamination) . This process is initiated by the carbocation generated in situ from alcohol .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Pharmacokinetics
The molecular weight of this compound is 12920 , which may influence its pharmacokinetic properties.
Result of Action
It is known that piperidine derivatives can have a wide range of biological and pharmacological activities .
Future Directions
Biochemical Analysis
Biochemical Properties
(2-Methylpiperidin-2-yl)methanol plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their pharmacological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to exhibit antiproliferative activity against certain cancer cell lines, suggesting that this compound may have similar effects . This compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, piperidine derivatives have been known to inhibit certain enzymes involved in neurotransmitter degradation, which can result in increased neurotransmitter levels and altered neuronal activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or analgesic activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. It is essential to determine the threshold doses that elicit beneficial effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (2-Methylpiperidin-2-yl)methanol involves the reduction of methyl N-Boc-2-methylpiperidine-2-carboxylate using lithium aluminum hydride in tetrahydrofuran at 0°C. The reaction is quenched with sodium sulfate decahydrate, followed by filtration and concentration to obtain the product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow setups can enhance the efficiency and safety of the production process, reducing reaction times and waste .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpiperidin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding ketones or aldehydes, and it can participate in substitution reactions to form different derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2-Methylpiperidin-2-yl)methanol include other piperidine derivatives such as 1,4-disubstituted piperidines and piperidinones .
Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
(2-methylpiperidin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-2-3-5-8-7/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZRRCAXCJUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094071-26-7 | |
Record name | (2-methylpiperidin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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